BzATP triethylammonium salt
Overview
Description
Mechanism of Action
- BzATP triethylammonium salt primarily acts as a potent agonist of the P2X7 receptor . This receptor is a member of the purinergic receptor family and is involved in cellular responses to extracellular ATP.
- Unlike ATP, BzATP exhibits significantly higher efficacy in receptor activation, making it approximately 5 to 10 times more potent .
- Downstream effects include the activation of inflammatory pathways, cytokine release, and modulation of immune cell function .
- This compound has an empirical formula of C₂₄H₂₄N₅O₁₅P₃ · 3C₆H₁₅N and a molecular weight of 1018.96 g/mol .
- It is soluble in water (100 mM) and should be stored at −20°C .
- BzATP-induced activation of the P2X7 receptor leads to diverse effects:
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
BzATP triethylammonium salt interacts with various enzymes and proteins, particularly the P2X receptors . It exhibits partial agonist activity at P2X1 and P2Y1 receptors . The nature of these interactions involves the induction of nucleotide channels .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it induces a dose-dependent decrease in wild-type murine neural progenitor cell viability and an increase in caspase-3 activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as a substrate analog for submitochondrial particle ATPase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BzATP triethylammonium salt involves the benzoylation of adenosine triphosphate (ATP) to form 2ʹ (3ʹ)-O- (4-Benzoylbenzoyl)adenosine-5ʹ-triphosphate. This reaction typically requires the use of benzoyl chloride and a suitable base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective benzoylation of the ATP molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with high purity and yield. The compound is typically produced in a lyophilized powder form for ease of storage and handling .
Chemical Reactions Analysis
Types of Reactions
BzATP triethylammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the benzoyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted analogs with modified benzoyl groups .
Scientific Research Applications
BzATP triethylammonium salt is extensively used in scientific research due to its potent agonistic activity on the P2X7 receptor. Some of its applications include:
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): The natural ligand for P2X receptors, but with lower potency compared to BzATP triethylammonium salt.
α,β-methylene ATP: Another ATP analog with different receptor selectivity and potency.
Oxidized ATP (oATP): A modified form of ATP used in similar research applications.
Uniqueness
This compound is unique due to its higher potency and selectivity for the P2X7 receptor compared to other ATP analogs. This makes it a valuable tool for studying purinergic signaling and its associated physiological and pathological processes .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 4-benzoylbenzoate;N,N-diethylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N5O15P3.C6H15N/c25-21-17-22(27-11-26-21)29(12-28-17)23-19(31)20(16(41-23)10-40-46(36,37)44-47(38,39)43-45(33,34)35)42-24(32)15-8-6-14(7-9-15)18(30)13-4-2-1-3-5-13;1-4-7(5-2)6-3/h1-9,11-12,16,19-20,23,31H,10H2,(H,36,37)(H,38,39)(H2,25,26,27)(H2,33,34,35);4-6H2,1-3H3/t16-,19-,20-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOVBTNCGADRTH-WBLDMZOZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)OC3C(OC(C3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC.C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=NC5=C(N=CN=C54)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39N6O15P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60745566 | |
Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112898-15-4 | |
Record name | 3'-O-(4-Benzoylbenzoyl)adenosine 5'-(tetrahydrogen triphosphate)--N,N-diethylethanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60745566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.